Molecular structure and properties of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Molecular structure and properties of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Topic: Molecular structure and properties of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
A Specialized Chiral Building Block & Fragment-Based Drug Discovery (FBDD) Scaffold[1]
Executive Summary
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS: 890169-54-7) is a functionalized amino acid derivative integrating the chiral rigidity of L-proline with the pharmacologically active 3,5-dimethylisoxazole moiety via a sulfonyl linker.
This compound serves two primary roles in modern research:
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Fragment-Based Drug Discovery (FBDD): The dimethylisoxazole group is a validated acetyl-lysine mimetic, making this molecule a critical fragment for targeting bromodomain and extra-terminal (BET) proteins.
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Asymmetric Synthesis: As a sulfonamide-proline derivative, it functions as a chiral ligand or organocatalyst precursor, analogous to N-tosyl proline but with distinct electronic and steric properties imparted by the heterocyclic ring.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data aggregates calculated and experimental values for the L-enantiomer, the most common form used in synthesis.
| Property | Value / Description |
| IUPAC Name | (2S)-1-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid |
| CAS Number | 890169-54-7 |
| Molecular Formula | C₁₀H₁₄N₂O₅S |
| Molecular Weight | 274.30 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (low pH) |
| pKa (Calculated) | Carboxylic Acid: ~3.8 |
| LogP (Calculated) | ~0.8 – 1.2 (Moderate Lipophilicity) |
| Chirality | L-isomer (S-configuration at the proline α-carbon) |
| H-Bond Donors/Acceptors | 1 Donor (COOH), 5 Acceptors (N, O, Sulfonyl) |
Structural Analysis & Pharmacophore Logic
The molecule is a chimera of three distinct functional zones, each contributing specific properties to its biological or chemical activity.
The Isoxazole "Head" (Pharmacophore)
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry.
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Bioisosterism: It acts as a bioisostere for phenyl and pyridine rings but with higher polarity and specific hydrogen-bonding capabilities.
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BET Inhibition: In the context of epigenetic targets, this ring mimics the acetylated lysine residue of histones. The nitrogen and oxygen atoms of the isoxazole ring can form water-mediated hydrogen bonds with the conserved asparagine residue (e.g., Asn140 in BRD4) in the bromodomain binding pocket.
The Sulfonyl "Linker"
The sulfonyl group (-SO₂-) serves as a rigid connector. Unlike a carbonyl amide, the sulfonamide bond is tetrahedral and resistant to hydrolysis by proteases, increasing the metabolic stability of the compound. It also acts as a strong electron-withdrawing group, modulating the acidity of the proline carboxylic acid.
The Proline "Tail" (Chiral Scaffold)
The L-proline ring provides:
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Conformational Constraint: The pyrrolidine ring restricts the rotation of the N-S bond, locking the molecule into a preferred conformation that reduces the entropy penalty upon binding to a protein target.
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Chirality: It introduces a defined stereocenter (S), essential for asymmetric synthesis applications or stereospecific biological interactions.
Visualization: Structural Logic Map
The following diagram illustrates the functional connectivity of the molecule's components.
Figure 1: Functional decomposition of the 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline molecule.
Synthesis Protocol
The synthesis follows a standard Schotten-Baumann sulfonylation protocol. This method is preferred for its robustness and high yield, minimizing racemization of the proline center.
Reagents
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Starting Material A: L-Proline (CAS 147-85-3)[1]
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Starting Material B: 3,5-Dimethylisoxazole-4-sulfonyl chloride (CAS 80466-79-1)
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Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)
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Solvent: Water/Acetone (1:1) or Dichloromethane (DCM)
Step-by-Step Methodology (Aqueous/Organic Biphasic Route)
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Preparation of Proline Solution: Dissolve L-Proline (1.0 eq) and Na₂CO₃ (2.5 eq) in water. Cool the solution to 0°C in an ice bath. The excess base is critical to scavenge the HCl generated and keep the proline carboxylate soluble.
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Addition of Sulfonyl Chloride: Dissolve 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.1 eq) in acetone. Add this solution dropwise to the aqueous proline mixture over 30 minutes, maintaining the temperature below 5°C. Reasoning: Low temperature prevents hydrolysis of the sulfonyl chloride before it reacts with the amine.
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Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4–6 hours. Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS.[2][3]
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Work-up & Isolation:
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Evaporate the acetone under reduced pressure.
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Wash the remaining aqueous phase with diethyl ether (to remove unreacted sulfonyl chloride).
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Acidification: Carefully acidify the aqueous layer to pH ~2 using 1N HCl. This protonates the carboxylate, causing the product to precipitate or become extractable.
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Extract with Ethyl Acetate (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography if necessary.
Visualization: Synthesis Workflow
Figure 2: Biphasic synthesis route for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline.
Applications in Drug Discovery & Catalysis
Fragment-Based Drug Discovery (FBDD)
This compound is a high-value "fragment" for targeting epigenetic readers.
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Target: Bromodomain-containing proteins (e.g., BRD4).[4]
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Mechanism: The isoxazole ring mimics the acetyl-lysine recognition motif. The proline tail projects out of the binding pocket, providing a vector for "growing" the fragment—attaching additional chemical groups to reach adjacent sub-pockets and increase potency.
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Validation: Isoxazole-based ligands have been crystallographically proven to displace acetylated peptides in BET family proteins [1, 2].
Organocatalysis
Sulfonamide-proline derivatives are established organocatalysts for the asymmetric aldol reaction.
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Role: The acidic proton of the carboxylic acid and the sulfonamide structure allow the molecule to activate electrophiles (via H-bonding) and nucleophiles (via enamine formation with the proline nitrogen, though in this N-sulfonylated form, the nitrogen is blocked).
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Correction/Nuance: Unlike proline itself, N-sulfonyl prolines cannot form enamines. Instead, they act as Brønsted acid catalysts or chiral ligands for metal complexes (e.g., Titanium or Zinc Lewis acids), where the sulfonyl oxygen and carboxylate coordinate the metal center [3].
Handling and Safety Information
While specific toxicological data for this exact derivative is limited, standard precautions for sulfonyl-proline derivatives apply.
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Hazard Statements (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic; keep away from moisture.
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
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Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, 54(19), 6761–6770.
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Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468, 1067–1073.
- Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis. Wiley-VCH.
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MedChemExpress. (2024). "Product Datasheet: 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS 890169-54-7)."
Sources
- 1. L-Proline (Ph. Eur., USP) pure, pharma grade [itwreagents.com]
- 2. 2090900-75-5|(R)-1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 2090900-75-5|(R)-1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
